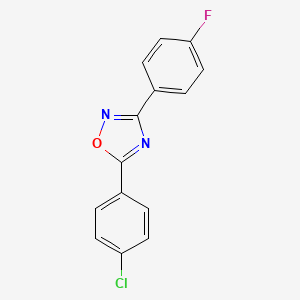
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CDMB-TQ, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating caspase-3 and caspase-9, as well as downregulating anti-apoptotic proteins. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a ligand to coordinate with metal ions, forming stable metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively bind with heavy metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects:
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit both biochemical and physiological effects. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used to synthesize materials with unique properties, such as high surface area and porosity. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively detect and bind with heavy metal ions, making it a potential candidate for environmental monitoring.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential instability under certain conditions.
Orientations Futures
There are several future directions for the research and development of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further explored for its potential use in the synthesis of novel materials with unique properties. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. Overall, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various fields, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction between 2-chloro-5,6-difluoro-3-methylbenzoic acid and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO/c1-10-9-12(19)16(20)14(15(10)18)17(22)21-8-4-6-11-5-2-3-7-13(11)21/h2-3,5,7,9H,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZYVYMPPHRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)N2CCCC3=CC=CC=C32)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chloro-5,6-difluoro-3-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)



![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)






![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)